2-Bromo-4-iodo-5-methylaniline
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Overview
Description
2-Bromo-4-iodo-5-methylaniline is an organic compound with the molecular formula C7H7BrIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodo-5-methylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group directs the bromination to the ortho and para positions.
Iodination: Finally, iodination is carried out to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-iodo-5-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, it can participate in further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: Iodine or iodinating agents like N-iodosuccinimide (NIS).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones or other oxidized derivatives.
Scientific Research Applications
2-Bromo-4-iodo-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-5-methylaniline involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the iodine atom.
2-Iodoaniline: Contains an iodine atom but lacks the bromine and methyl groups.
Uniqueness: 2-Bromo-4-iodo-5-methylaniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-bromo-4-iodo-5-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFCVECFBCUAFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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